molecular formula C25H25ClN4O3S B2751098 N-(2-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1111982-68-3

N-(2-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2751098
CAS No.: 1111982-68-3
M. Wt: 497.01
InChI Key: FBUNFADZESXNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H25ClN4O3S and its molecular weight is 497.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Non-Steroidal Anti-Inflammatory Agents

Compounds with complex structures, including pyrrolopyrimidin derivatives, have been explored for their potential in various therapeutic areas. For example, a study on ST-679, a novel non-steroidal anti-inflammatory agent, demonstrated the bioequivalence of tablet and capsule formulations through pharmacokinetic evaluations in healthy volunteers (Annunziato & di Renzo, 1993). This research underscores the importance of structural modifications in developing effective and bioequivalent pharmaceutical formulations.

Neuroreceptor Ligands for Imaging

Another area of application for complex chemical compounds is the development of ligands for positron emission tomography (PET) imaging, particularly those targeting the N-methyl-D-aspartate (NMDA) receptor. A study involving [11C]GMOM, a PET ligand, evaluated its kinetics in the human brain, highlighting its potential for quantifying NMDA receptors (van der Doef et al., 2015). This exemplifies the use of chemically intricate compounds in neuroimaging to better understand receptor dynamics in various neurological conditions.

Antimalarial Pharmacokinetics

Research on antimalarial compounds such as Pyronaridine (PND) provides insights into the pharmacokinetics and bioavailability of drugs designed to combat malaria, a critical area of pharmaceutical research (Feng et al., 1987). Such studies are vital for developing effective treatments against resistant strains of malaria.

Metabolism and Toxicity Studies

Understanding the metabolism and potential toxicity of complex organic compounds is essential for developing safer drugs. Research into the metabolism of acetaminophen, a widely used analgesic, through high-resolution liquid chromatography illustrates the depth of analysis required to ensure drug safety and effectiveness (Mrochek et al., 1974).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3S/c1-29-15-19(17-8-4-3-5-9-17)22-23(29)24(32)30(12-13-33-2)25(28-22)34-16-21(31)27-14-18-10-6-7-11-20(18)26/h3-11,15H,12-14,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUNFADZESXNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3Cl)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.